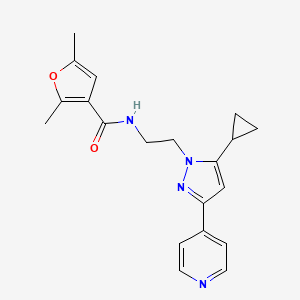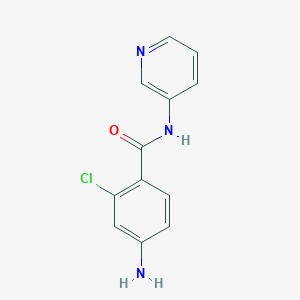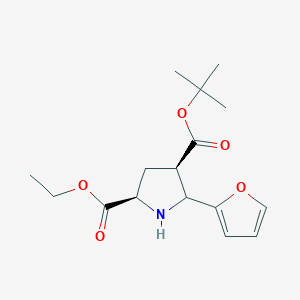
4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate, also known as TFE-Furan, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a pyrrolidine derivative that has been synthesized through a variety of methods, and has demonstrated a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical synthesis and structural analysis are foundational in understanding the potential applications of "4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate" and similar compounds. Studies have detailed the synthesis routes, highlighting methods like cyclization and Schiff base formation, which are crucial for producing derivatives with specific structural features. Characterization techniques such as FTIR, NMR, X-ray crystallography, and DFT analyses provide insights into the molecular structure, stability, and electronic properties of these compounds. For instance, Çolak et al. (2021) discuss the synthesis and characterization of thieno[2,3-c]pyridine derivatives, showcasing the structural intricacies and hydrogen bonding within the molecules through X-ray and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).
Catalytic and Biological Applications
The catalytic activities of furan and pyrrolidine derivatives have been explored in various chemical reactions, indicating their potential utility in organic synthesis and industrial processes. For example, the copper-catalyzed annulation of dicarbonyl compounds with diethylene glycol leading to substituted furans demonstrates the application of these compounds in synthesizing valuable chemical entities with potential in material science and pharmaceuticals. The study by Yu et al. (2015) on the sustainable approach toward 2,3-disubstituted furan using diethylene glycol is a notable example (Yu, Shi, Peng, Sun, Chu, Jiang, & Cheng, 2015).
Antimicrobial and Antiproliferative Effects
Research on the biological activity of furan and pyrrolidine derivatives has shown that some of these compounds exhibit antimicrobial and antiproliferative effects. Studies like Patel's (2020) exploration of furan ring-containing organic ligands and their transition metal complexes offer insights into their potential antimicrobial applications. The study reports on the synthesis, characterization, and antimicrobial activity of these complexes, highlighting their effectiveness against various bacterial strains (Patel, 2020).
Propriétés
IUPAC Name |
4-O-tert-butyl 2-O-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVIECQDKYSBE-KKPNGEORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

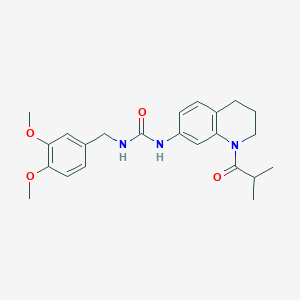
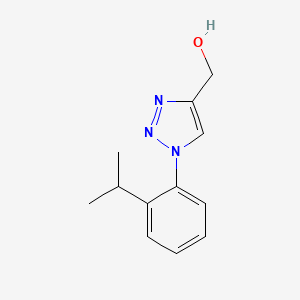
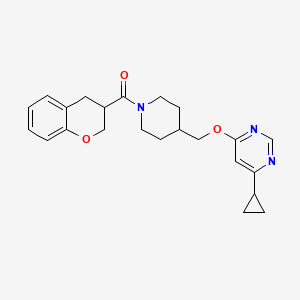
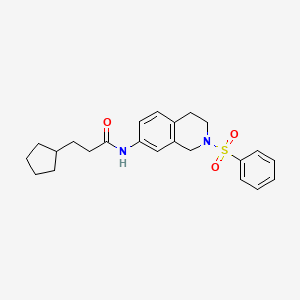
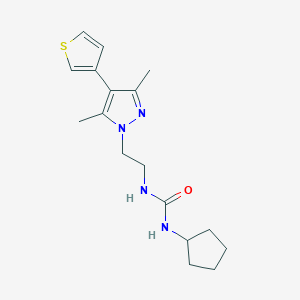


![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)
